molecular formula C19H15F3N2O3 B2355828 N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 952969-46-9

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide

カタログ番号: B2355828
CAS番号: 952969-46-9
分子量: 376.335
InChIキー: VBXIPHSWPPIVJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is an organic compound that belongs to the class of isoxazole derivatives. It is a potent and selective antagonist of the cannabinoid receptor CB1, which is widely expressed in the central nervous system. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

科学的研究の応用

Alzheimer's Disease Treatment Potential

Research has explored derivatives similar to "N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide" for their potential in treating Alzheimer's disease. One study developed a series of compounds, including N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, which showed significant inhibitory selectivity against histone deacetylase 6 (HDAC6). This enzyme is involved in the deacetylation of tau proteins, which play a crucial role in Alzheimer's disease pathology. The compound demonstrated neuroprotective activity, decreased phosphorylation and aggregation of tau proteins, and improved learning and memory impairments in animal models, suggesting a potential avenue for Alzheimer's disease treatment (Lee et al., 2018).

Antidiabetic Agent Development

Another study focused on the synthesis of benzamide derivatives as part of searching for new antidiabetic agents. The compounds, including 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)-phenyl]methyl]benzamide (KRP-297), were identified as potential candidates for diabetes mellitus treatment. These findings highlight the compound's potential in the development of new antidiabetic medications (Nomura et al., 1999).

Antiviral Research

Research into benzamide-based compounds has also extended to antiviral applications. A study detailed the synthesis of benzamide-based 5-aminopyrazoles and their potential against the avian influenza virus. The compounds demonstrated significant antiviral activities, particularly against the H5N1 subtype, suggesting their utility in developing treatments for influenza and other viral infections (Hebishy et al., 2020).

特性

IUPAC Name

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-26-16-7-5-12(6-8-16)17-10-15(24-27-17)11-23-18(25)13-3-2-4-14(9-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXIPHSWPPIVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。